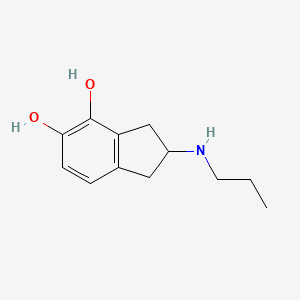![molecular formula C11H16N4 B11894401 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- CAS No. 646056-45-3](/img/structure/B11894401.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a pyrimidine ring fused to a diazaspiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique spiro structure imparts distinct chemical properties, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide.
Spirocyclization: The spirocyclization step involves the reaction of the pyrimidine derivative with a suitable diamine. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Applications De Recherche Scientifique
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(PYRIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(PYRAZIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
2-(PYRIDAZIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
Uniqueness
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development, offering potential advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.
Propriétés
Numéro CAS |
646056-45-3 |
|---|---|
Formule moléculaire |
C11H16N4 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2 |
Clé InChI |
YILZCUWUWYTSSP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN(C2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)

